3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with hydroxymethyl, dimethyl, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 3-(Hydroxymethyl)-2,4-dimethylbenzeneThis can be achieved through the reaction of the corresponding benzene derivative with chlorosulfonic acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and concentration of reagents, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Carboxylic Acids: Resulting from the oxidation of the hydroxymethyl group.
Scientific Research Applications
3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, making it useful in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
2,4-Dimethylbenzenesulfonyl chloride: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Uniqueness
3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both hydroxymethyl and sulfonyl chloride groups, which provide a combination of reactivity and functionality not found in simpler analogs .
Properties
Molecular Formula |
C9H11ClO3S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2,4-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-6-3-4-9(14(10,12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3 |
InChI Key |
AVJITMMRQDKJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.